(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one
Overview
Description
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one involves multiple steps, including the formation of the cyclohexanone ring, introduction of the phenyl groups, and the formation of the enylidene and iminocyclohexanone moieties. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The enylidene moiety can be reduced to form a saturated alkyl chain.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the enylidene moiety would produce an alkane.
Scientific Research Applications
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one
- This compound
Uniqueness
This compound is unique due to its specific structure, which includes multiple functional groups that can participate in various chemical reactions
Properties
IUPAC Name |
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2/c1-29(2)19-25(28(27(34)20-29)26(33)18-13-21-9-5-3-6-10-21)30-22-14-16-24(17-15-22)32-31-23-11-7-4-8-12-23/h3-18,33H,19-20H2,1-2H3/b18-13+,28-26+,30-25?,32-31? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHJZSAMORHFHZ-VWXFQSEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=C(C=CC4=CC=CC=C4)O)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)/C(=C(/C=C/C4=CC=CC=C4)\O)/C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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